3-Cyclopentylpropionic acid
Overview
Description
3-Cyclopentylpropionic acid is an organic compound with the molecular formula C8H14O2. It is a monocarboxylic acid where a cyclopentyl group is attached to a propionic acid backbone. This compound is known for its applications in the synthesis of various pharmaceutical and agrochemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopentylpropionic acid can be synthesized through the reaction of cyclopentylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis. The reaction conditions typically involve the use of anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopentylacetone or cyclopentylacetaldehyde.
Reduction: Cyclopentylpropanol.
Substitution: Various substituted cyclopentylpropionic acid derivatives.
Scientific Research Applications
3-Cyclopentylpropionic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs, including testosterone cypionate and estradiol cypionate.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopentylpropionic acid depends on its application. In pharmaceutical synthesis, it acts as an intermediate, participating in various chemical reactions to form the desired drug molecules. The cyclopentyl group provides lipophilicity, allowing the compound to be sequestered in fat depots and slowly released by metabolic enzymes .
Comparison with Similar Compounds
- Cyclopentanepropionic acid
- Cyclohexanepropionic acid
- Cyclopentylacetic acid
Uniqueness: 3-Cyclopentylpropionic acid is unique due to its specific structure, which combines a cyclopentyl ring with a propionic acid backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
3-cyclopentylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPLANDPDWYOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059700 | |
Record name | Cypionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140-77-2 | |
Record name | Cyclopentanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclopentylpropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanepropanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cypionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopentylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOPENTANEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931H8F0JEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-cyclopentylpropionic acid in studying oil recovery methods?
A1: this compound (CPPA) is used as a model surfactant to understand how surfactants interact with bitumen in simulated tailings water []. This is important for developing environmentally sustainable bitumen recovery methods. Researchers investigated the dynamic interfacial tension between CPPA and toluene-diluted bitumen in a solution mimicking tailings water, revealing how CPPA adsorbs at the interface and influences bitumen droplet stability [].
Q2: How does the chemical structure of this compound impact its effectiveness as a surfactant in produced water treatment?
A2: The presence of the cyclopentyl ring in CPPA's structure plays a significant role in its surface activity. Studies comparing CPPA to other surfactants like decanoic acid and 4-heptylbenzoic acid showed that the cyclopentyl ring reduces the surface tension at the air-water interface, although not as effectively as a longer hydrocarbon chain or a benzene ring directly in the chain []. This highlights the importance of specific structural features in surfactant performance for applications like gas flotation in produced water treatment.
Q3: How does the pH of the solution influence the behavior of this compound at the air-water interface?
A3: Increasing the pH of a this compound solution leads to an increase in surface tension []. This suggests that the ionization state of CPPA, which is affected by pH, plays a crucial role in its adsorption at the interface and its ability to lower surface tension.
Q4: What are the potential applications of this compound in materials science?
A4: While not directly addressed in the provided research, this compound's use as a starting material in synthesizing nitrogen and sulfur co-doped carbon dots (N,S-CDs) demonstrates its potential in materials science []. These N,S-CDs exhibit strong blue luminescence and have potential applications in bioimaging and sensing.
Q5: Are there any established analytical techniques for identifying and quantifying this compound in complex mixtures?
A5: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to identify and quantify this compound within complex mixtures []. This technique is particularly useful for analyzing fatty acid profiles in biological samples, as demonstrated in the analysis of seer fish [, ].
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